molecular formula C14H12O3 B13986449 3-Benzoyl-4,6-dimethyl-2h-pyran-2-one CAS No. 3542-67-4

3-Benzoyl-4,6-dimethyl-2h-pyran-2-one

Cat. No.: B13986449
CAS No.: 3542-67-4
M. Wt: 228.24 g/mol
InChI Key: ZWCBMIPCXMKUGZ-UHFFFAOYSA-N
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Description

3-Benzoyl-4,6-dimethyl-2H-pyran-2-one is a heterocyclic compound belonging to the pyrone family. It is characterized by a benzoyl group attached to the third carbon of a 4,6-dimethyl-2H-pyran-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzoyl-4,6-dimethyl-2H-pyran-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2H-pyran-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-benzoyl-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain proteases or kinases, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-4,6-dimethyl-2H-pyran-2-one is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

CAS No.

3542-67-4

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3-benzoyl-4,6-dimethylpyran-2-one

InChI

InChI=1S/C14H12O3/c1-9-8-10(2)17-14(16)12(9)13(15)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

ZWCBMIPCXMKUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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